3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one
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Overview
Description
3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorophenyl group at the 3-position and two hydroxyl groups at the 4 and 7 positions of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. Additionally, it can interfere with the replication of cancer cells and microorganisms, leading to its potential anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-4-hydroxycoumarin: Lacks the additional hydroxyl group at the 7-position.
4,7-dihydroxy-2H-chromen-2-one: Lacks the chlorophenyl group at the 3-position.
3-(4-methoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one: Contains a methoxy group instead of a chloro group.
Uniqueness
3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one is unique due to the presence of both the chlorophenyl group and the two hydroxyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent with diverse applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4,7-dihydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO4/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,17-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZALUTZTAJOSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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